molecular formula C12H17NO B12092667 (R)-6-Isopropylchroman-4-amine

(R)-6-Isopropylchroman-4-amine

Cat. No.: B12092667
M. Wt: 191.27 g/mol
InChI Key: PSDNIJBKFHYFOY-LLVKDONJSA-N
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Description

®-6-Isopropylchroman-4-amine is a chiral amine derivative of chroman, a bicyclic organic compound. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the isopropyl group and the amine functionality makes it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Isopropylchroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chroman ring system.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amine Introduction: The amine group is introduced through reductive amination, where the ketone intermediate is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the production of ®-6-Isopropylchroman-4-amine may involve:

    Large-Scale Friedel-Crafts Alkylation: Utilizing continuous flow reactors to enhance efficiency and yield.

    Reductive Amination:

Types of Reactions:

    Oxidation: ®-6-Isopropylchroman-4-amine can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Alkylated or acylated derivatives.

Chemistry:

    Catalysis: ®-6-Isopropylchroman-4-amine is used as a ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

Industry:

    Material Science: The compound is explored for its use in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism by which ®-6-Isopropylchroman-4-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The isopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes by binding to their active sites.

    Receptors: It may act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

    6-Isopropylchroman-4-amine: Lacks the chiral center, making it less selective in biological applications.

    6-Methylchroman-4-amine: The methyl group provides different steric and electronic properties compared to the isopropyl group.

    4-Amino-2,3-dihydro-1H-inden-1-one: Shares structural similarities but differs in the bicyclic ring system.

Uniqueness: ®-6-Isopropylchroman-4-amine stands out due to its chiral nature, which imparts enantioselectivity in its interactions with biological targets. This makes it a valuable compound in the development of enantiomerically pure pharmaceuticals and catalysts.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(4R)-6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C12H17NO/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-4,7-8,11H,5-6,13H2,1-2H3/t11-/m1/s1

InChI Key

PSDNIJBKFHYFOY-LLVKDONJSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)OCC[C@H]2N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OCCC2N

Origin of Product

United States

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